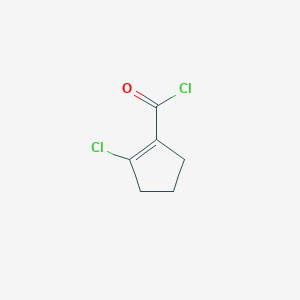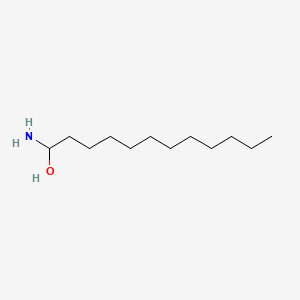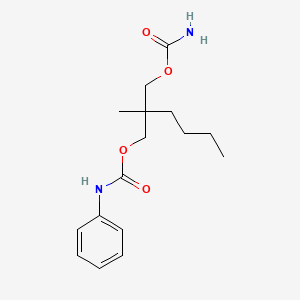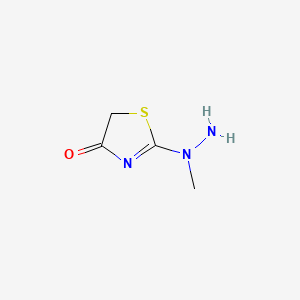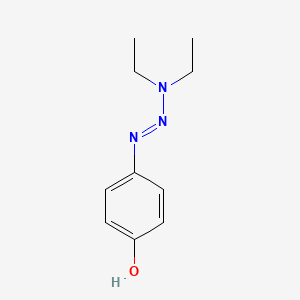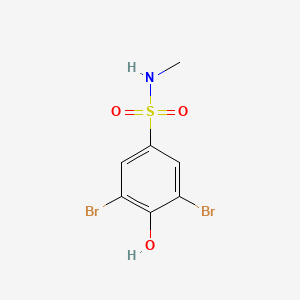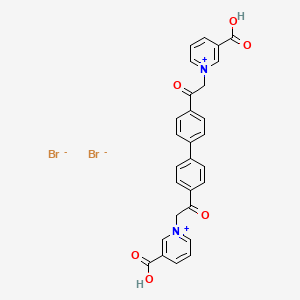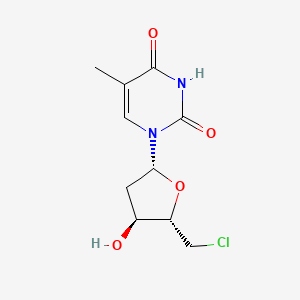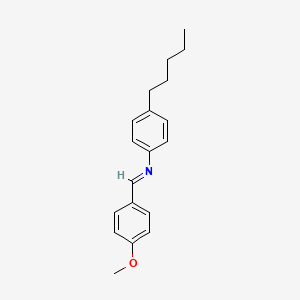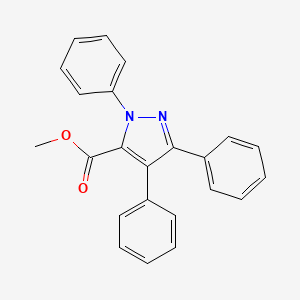
Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity while maintaining cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
- 3-(1-Adamantylcarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
- Ethyl 1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate stands out due to its unique triphenyl substitution pattern, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .
Propiedades
Número CAS |
30020-55-4 |
|---|---|
Fórmula molecular |
C23H18N2O2 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
methyl 2,4,5-triphenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C23H18N2O2/c1-27-23(26)22-20(17-11-5-2-6-12-17)21(18-13-7-3-8-14-18)24-25(22)19-15-9-4-10-16-19/h2-16H,1H3 |
Clave InChI |
GKXFRVIBOYTXPC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



